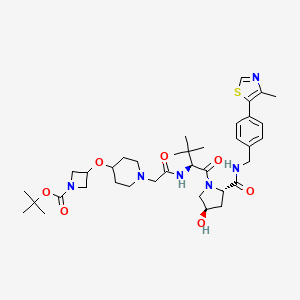
E3 Ligase Ligand-linker Conjugate 75
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E3 Ligase Ligand-linker Conjugate 75: is a specialized compound used in the field of targeted protein degradation. It is a part of the broader category of Proteolysis Targeting Chimeric Molecules (PROTACs), which are designed to induce the degradation of specific proteins within cells. This compound consists of a ligand that binds to an E3 ubiquitin ligase and a linker that connects this ligand to another molecule targeting a specific protein. The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 75 typically involves multiple steps, including the preparation of the ligand for the E3 ubiquitin ligase and the linker. The ligand is often derived from small molecules like (S,R,S)-AHPC, which is based on the von Hippel-Lindau (VHL) protein ligand . The linker is then attached to this ligand through various chemical reactions, such as alkylation or condensation reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for purification and characterization .
Análisis De Reacciones Químicas
Types of Reactions: E3 Ligase Ligand-linker Conjugate 75 undergoes several types of chemical reactions, including:
Substitution Reactions: These are used to attach the linker to the ligand.
Condensation Reactions: These reactions help in forming the final conjugate by linking the ligand and the linker.
Common Reagents and Conditions:
Reagents: Common reagents include alkylating agents, condensation agents, and solvents like dimethyl sulfoxide (DMSO).
Major Products: The major product of these reactions is the this compound itself, which is then used in various applications for targeted protein degradation .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, E3 Ligase Ligand-linker Conjugate 75 is used to study the mechanisms of protein degradation and to develop new methods for targeted protein degradation .
Biology: In biological research, this compound is used to investigate the roles of specific proteins in cellular processes by selectively degrading them and observing the resulting effects .
Medicine: In medicine, this compound has potential therapeutic applications, particularly in the treatment of diseases like cancer, where it can be used to degrade oncogenic proteins .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to create new therapies that target specific proteins for degradation .
Mecanismo De Acción
E3 Ligase Ligand-linker Conjugate 75 works by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The ubiquitination process involves the recognition of specific structural motifs in the target protein by the E3 ligase, followed by the formation of an amide isopeptide linkage between the ubiquitin molecule and the target protein .
Comparación Con Compuestos Similares
Cereblon-based PROTACs: These use cereblon as the E3 ligase ligand.
von Hippel-Lindau-based PROTACs: These use VHL as the E3 ligase ligand.
MDM2-based PROTACs: These use MDM2 as the E3 ligase ligand.
Uniqueness: E3 Ligase Ligand-linker Conjugate 75 is unique due to its specific ligand and linker combination, which allows for the targeted degradation of proteins that may not be effectively targeted by other PROTACs. Its design is optimized for high binding affinity and specificity, making it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C37H54N6O7S |
|---|---|
Peso molecular |
726.9 g/mol |
Nombre IUPAC |
tert-butyl 3-[1-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]oxyazetidine-1-carboxylate |
InChI |
InChI=1S/C37H54N6O7S/c1-23-31(51-22-39-23)25-10-8-24(9-11-25)17-38-33(46)29-16-26(44)18-43(29)34(47)32(36(2,3)4)40-30(45)21-41-14-12-27(13-15-41)49-28-19-42(20-28)35(48)50-37(5,6)7/h8-11,22,26-29,32,44H,12-21H2,1-7H3,(H,38,46)(H,40,45)/t26-,29+,32-/m1/s1 |
Clave InChI |
GMKLOVBWNZCHQF-CZMLNRTDSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCC(CC4)OC5CN(C5)C(=O)OC(C)(C)C)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCC(CC4)OC5CN(C5)C(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


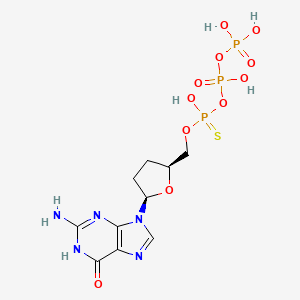
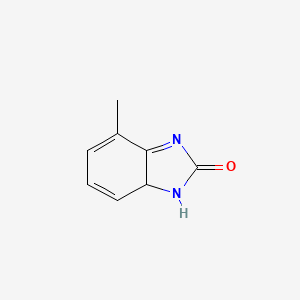
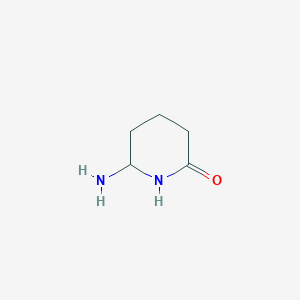


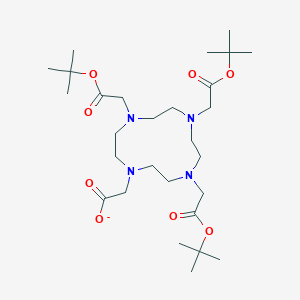

methyl phosphate](/img/structure/B15135221.png)
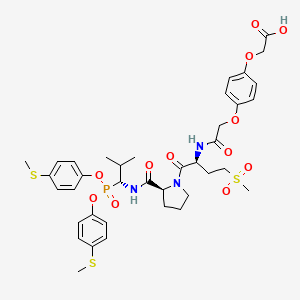

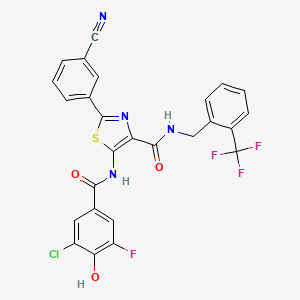
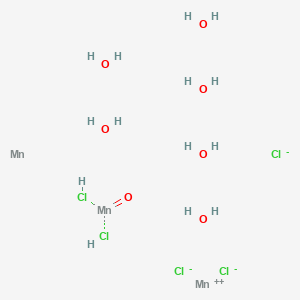

![7-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]-2,4,8,11-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaene-12-carboxamide](/img/structure/B15135279.png)
